Product packaging for Diethyl 2-(2-nitrobenzoyl)malonate(Cat. No.:)

Diethyl 2-(2-nitrobenzoyl)malonate

Cat. No.: B13353536
M. Wt: 309.27 g/mol
InChI Key: LXZPRMYHTALASD-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzoyl)malonate is a useful research compound. Its molecular formula is C14H15NO7 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO7 B13353536 Diethyl 2-(2-nitrobenzoyl)malonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

diethyl 2-(2-nitrobenzoyl)propanedioate

InChI

InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,11H,3-4H2,1-2H3

InChI Key

LXZPRMYHTALASD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Significance of Malonate Esters in Advanced Organic Chemistry

Malonate esters, with diethyl malonate being a prime example, are cornerstone reagents in the field of organic chemistry. wikipedia.org Their prominence stems largely from their central role in the malonic ester synthesis, a time-honored and highly versatile method for preparing substituted carboxylic acids from alkyl halides. patsnap.comwikipedia.orglibretexts.org

The synthetic utility of malonic esters is rooted in the chemical properties of the central methylene (B1212753) (-CH2-) group. Flanked by two electron-withdrawing carbonyl groups, the protons on this carbon are significantly acidic, with diethyl malonate having a pKa of about 13. This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org This enolate is an excellent nucleophile that readily participates in nucleophilic substitution reactions with alkyl halides, leading to the formation of a new carbon-carbon bond. wikipedia.org

The typical reaction sequence involves:

Enolate Formation : Deprotonation of the malonic ester with a base.

Alkylation : Reaction of the enolate with an alkyl halide.

Hydrolysis and Decarboxylation : Saponification of the ester groups to form a dicarboxylic acid, which readily loses carbon dioxide upon heating to yield a substituted acetic acid.

This capacity to be easily alkylated makes malonate esters indispensable building blocks for creating a wide array of complex organic molecules, including numerous pharmaceuticals like barbiturates and nalidixic acid, as well as agrochemicals and other fine chemicals. wikipedia.orgpatsnap.comwikipedia.org

Strategic Importance of the 2 Nitrobenzoyl Moiety in Synthetic Pathways

The 2-nitrobenzoyl moiety, and the broader class of ortho-nitroaryl compounds, offers a powerful set of tools for synthetic chemists. The strategic importance of this functional group arrangement lies in its ability to act as a versatile precursor, particularly for the synthesis of nitrogen-containing heterocyclic compounds.

A primary role of the ortho-nitro group is its function as a latent amino group. Through well-established reduction reactions, the nitro group (-NO2) can be cleanly converted to an amine (-NH2). This transformation is a key step in many synthetic routes, enabling the construction of heterocycles via intramolecular cyclization. The reductive cyclization of ortho-nitro compounds is a powerful strategy for synthesizing important ring systems such as indoles, carbazoles, and quinolines. organicreactions.orgrsc.org In these reactions, the newly formed amino group attacks a suitably positioned electrophilic center within the same molecule to forge the heterocyclic ring.

Furthermore, the ortho-nitrobenzyl framework is widely employed as a photolabile protecting group, or "photocage," in chemical synthesis and chemical biology. nih.govnih.govacs.org Functional groups like thiols and amines can be temporarily masked with an o-nitrobenzyl group. nih.govnih.gov This protecting group is stable to many chemical conditions but can be removed with high efficiency by irradiation with light (often UV), releasing the original functional group under very mild conditions. nih.govacs.org This allows for precise spatial and temporal control over the release of biologically active molecules or reaction intermediates. acs.org

Overview of Research Trajectories Involving Diethyl 2 2 Nitrobenzoyl Malonate Derivatives

Retrosynthetic Analysis of the this compound Scaffold

Key Disconnections and Synthon Equivalents

For this compound, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the malonate unit. This is a C-C disconnection. ic.ac.ukethz.ch

This disconnection reveals two key synthons: a 2-nitrobenzoyl cation and a diethyl malonate anion. ic.ac.ukyoutube.com

Synthon 1 (Acyl Cation): The 2-nitrobenzoyl cation is an electrophilic synthon.

Synthon 2 (Malonate Anion): The diethyl malonate anion is a nucleophilic synthon.

The corresponding synthetic equivalents, which are the actual reagents used in the laboratory to perform the reaction, are: ethz.chyoutube.com

Synthetic Equivalent for Synthon 1: 2-Nitrobenzoyl chloride. The acid chloride provides the reactive acyl group.

Synthetic Equivalent for Synthon 2: Diethyl malonate, which is deprotonated by a suitable base (like magnesium ethylate or sodium ethoxide) to generate the nucleophilic enolate in situ. orgsyn.orgwikipedia.org

The forward synthesis, therefore, involves the base-mediated acylation of diethyl malonate with 2-nitrobenzoyl chloride, directly mirroring the classical synthetic approach discussed previously.

Table 3: Retrosynthetic Analysis of this compound

Target Molecule Disconnection Synthons Synthetic Equivalents

Table of Compounds

Compound Name
This compound
Diethyl malonate
2-Nitrobenzoyl chloride
Benzoyl chloride
Magnesium ethylate
Ethanol (B145695)
Diethyl benzoylmalonate
Diethyl 2-(2-chloronicotinoyl)malonate
2-Chloronicotinoyl chloride
Magnesium chloride
Sodium methoxide
Benzene (B151609)
Toluene (B28343)

Strategic Planning for Convergent and Linear Synthesis Pathways

Linear Synthesis Pathway:

A linear synthesis approach assembles the target molecule in a stepwise fashion from basic starting materials. scirp.orgrroij.comresearchgate.net For this compound, a plausible linear synthesis would begin with the preparation of the key acylating agent, 2-nitrobenzoyl chloride, from 2-nitrotoluene (B74249).

Step 1: Oxidation of 2-nitrotoluene. 2-nitrotoluene is first oxidized to 2-nitrobenzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.

Step 2: Conversion to 2-nitrobenzoyl chloride. The resulting 2-nitrobenzoic acid is then converted to the more reactive acyl chloride, 2-nitrobenzoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. atlantis-press.com

Step 3: Acylation of Diethyl Malonate. Finally, this compound is synthesized by the acylation of diethyl malonate with the prepared 2-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as magnesium ethoxide or sodium hydride, to deprotonate the diethyl malonate, forming a nucleophilic enolate that attacks the acyl chloride. nih.gov

Convergent Synthesis Pathway:

For this compound, a convergent approach would involve the separate synthesis of the two main components: diethyl malonate and 2-nitrobenzoyl chloride.

Fragment 1 Synthesis (Diethyl Malonate): Diethyl malonate can be produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol in the presence of an acid catalyst. sciencemadness.org

Fragment 2 Synthesis (2-Nitrobenzoyl Chloride): As in the linear pathway, 2-nitrobenzoyl chloride is synthesized from 2-nitrotoluene via oxidation and subsequent chlorination. atlantis-press.com

Final Coupling Step: The two independently synthesized fragments are then reacted together in a final coupling step to yield this compound. nih.gov

Interactive Table: Comparison of Linear vs. Convergent Synthesis

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly from a single starting point. scirp.orgrroij.comIndependent synthesis of key fragments followed by assembly. scirp.orgwhiterose.ac.uk
Efficiency Generally lower, as overall yield is multiplicative of each step's yield. whiterose.ac.ukGenerally higher, with shorter overall reaction sequences. scirp.org
Flexibility Less flexible; a failure at any step impacts the entire sequence. rsc.orgMore flexible; issues with one fragment's synthesis do not halt progress on others.
Material Loss Potentially higher, especially in later stages.Minimized, as key fragments are combined at the end.

Emerging and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of malonate derivatives to reduce the environmental impact of chemical production. solubilityofthings.comsigmaaldrich.com

Green Chemistry Principles in the Synthesis of Malonate Derivatives

The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. sigmaaldrich.comacs.orgepa.gov Key principles relevant to the synthesis of malonate derivatives include waste prevention, atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. solubilityofthings.comsigmaaldrich.com

One of the primary goals is to maximize atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. acs.org For instance, the synthesis of diethyl fluoromalonate has been evaluated using green metrics, providing a useful comparison of different synthetic methods. researchgate.net

The use of catalysis over stoichiometric reagents is another core principle. sigmaaldrich.com Catalytic amounts of reagents reduce waste and can lead to more efficient reactions. For example, copper-catalyzed arylation of diethyl malonate provides a milder and more functional group-tolerant method for creating α-aryl malonates. organic-chemistry.org

The principle of reducing derivatives by avoiding the use of protecting groups is also crucial. sigmaaldrich.comacs.org This minimizes the number of synthetic steps and the generation of waste.

Reduction of Solvent Waste and Enhanced Efficiency in Production

A significant focus of green chemistry is the reduction of solvent waste, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. whiterose.ac.ukrsc.org

Solvent Selection:

The choice of solvent is critical. rsc.org Guides for green solvent selection have been developed to help chemists choose less hazardous and more sustainable options. whiterose.ac.ukresearchgate.net For example, replacing hazardous solvents like benzene with less toxic alternatives such as toluene has been a long-standing practice. whiterose.ac.uk More recently, there has been a move away from common solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) due to their reproductive toxicity. whiterose.ac.uk The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and has a low energy requirement for its production and recycling. rsc.org

Enhanced Efficiency:

To enhance production efficiency and reduce waste, several innovative techniques have been developed:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and increased selectivity. scirp.orgresearchgate.netyoutube.com In the context of malonate synthesis, microwave-assisted methods have been successfully employed for the α-arylation of diethyl malonate. researchgate.net This technique can also reduce the need for solvents, further aligning with green chemistry principles. scirp.org

Solvent-Free and Catalyst-Free Reactions: The development of solvent-free and catalyst-free reaction conditions is a major goal of green chemistry. scirp.org For example, the decarboxylation of malonic acid derivatives has been achieved under microwave irradiation without the need for a solvent or catalyst. scirp.org

Phase-Transfer Catalysis (PTC): Gas-liquid phase-transfer catalysis has been used for the alkylation of ethyl malonate, eliminating the need for solvents and strong bases like alkali metals. rsc.org

Interactive Table: Green Chemistry Metrics for Diethyl Malonate Derivative Synthesis

Synthetic ApproachSolventCatalystReaction TimeYield (%)Key Green Advantage
Conventional Alkylation chemicalbook.comDimethylformamide (DMF)Potassium Carbonate2 hours63%Established method
Microwave-Assisted Arylation researchgate.netTolueneCopper(II) Triflate/Picolinic Acid30 minutesup to 91%Reduced reaction time, energy efficiency. youtube.comresearchgate.net
Solvent-Free Decarboxylation scirp.orgNoneNone3-10 minutesHighElimination of solvent and catalyst waste. scirp.org
Gas-Liquid PTC Alkylation rsc.orgNone (Catalyst as medium)Phosphonium salts/Crown ethersNot specifiedHigh selectivity for monoalkylationNo solvent use, no strong base required. rsc.org

Chemical Transformations of the Malonate Ester Functionality

The diethyl malonate core of the molecule is responsible for its participation in hydrolysis, condensation, and alkylation reactions. The presence of two carbonyl groups significantly increases the acidity of the central methylene (B1212753) (CH₂) protons, making them susceptible to removal by a base. The resulting enolate is a key nucleophilic intermediate in many of these transformations.

Hydrolysis Reactions: Pathways to Malonic Acids

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. evitachem.com This transformation is a standard reaction for esters and is fundamental to the malonic ester synthesis, ultimately yielding substituted acetic acids after a subsequent decarboxylation step.

Industrially, malonic acid itself is often produced through the hydrolysis of simple dialkyl malonates like diethyl malonate or dimethyl malonate. wikipedia.orgoecd.org The hydrolysis process involves a two-step reaction, with unspecific esterases potentially catalyzing the reaction in biological systems. oecd.org For chemical synthesis, the reaction is typically promoted by heating with aqueous acid or base. evitachem.comgoogle.com For instance, the hydrolysis of diethyl malonate can be achieved by heating with dilute sulfuric acid. google.com Similarly, basic conditions, such as refluxing with aqueous sodium hydroxide, are also effective. wikipedia.org

However, the hydrolysis of substituted malonic esters can be complex. In the case of diethyl 2-(perfluorophenyl)malonate, a structurally related compound with a strong electron-withdrawing group, vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) does not yield the expected malonic acid. beilstein-journals.orgbeilstein-journals.org Instead, the reaction proceeds with a subsequent loss of carbon dioxide (decarboxylation) to form 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org This suggests that the initially formed 2-(perfluorophenyl)malonic acid is thermally unstable. beilstein-journals.org Given the electron-withdrawing nature of the 2-nitrobenzoyl group, it is plausible that the hydrolysis of this compound could follow a similar pathway, yielding 2-(2-nitrobenzoyl)malonic acid, which may readily decarboxylate to 2-(2-nitrobenzoyl)acetic acid upon heating.

Table 1: Typical Conditions for Malonic Ester Hydrolysis

Reagents Conditions Product Type
Dilute H₂SO₄, H₂O Heat, reflux Malonic Acid
NaOH or KOH, H₂O/Ethanol Heat, reflux Malonate Salt

Condensation Reactions: Knoevenagel and Related Processes

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone. wikipedia.orgamazonaws.com The final product is often an α,β-unsaturated dicarbonyl compound. wikipedia.orgthermofisher.com

The active methylene group in this compound makes it a suitable substrate for Knoevenagel-type reactions. The reaction mechanism involves the formation of a resonance-stabilized carbanion (enolate) upon deprotonation by the base. amazonaws.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. amazonaws.com

A closely related reaction is the condensation of diethyl malonate with 2-nitrobenzaldehyde, which produces Diethyl 2-(2-nitrobenzylidene)malonate. nih.gov This highlights the reactivity of the malonate active methylene group toward aromatic aldehydes. In the context of this compound, the active methylene protons can be similarly abstracted to engage in condensation with an external aldehyde or ketone, further extending the carbon skeleton. The reaction is a cornerstone of carbon-carbon bond formation and has been applied to the synthesis of numerous complex molecules and pharmaceutical intermediates. amazonaws.com

Alkylation Reactions at the Active Methylene Carbon

One of the most significant reactions of malonate esters is the alkylation of the α-carbon, a process central to the malonic ester synthesis. libretexts.orglibretexts.org This method allows for the preparation of substituted carboxylic acids from alkyl halides. libretexts.org The reaction begins with the deprotonation of the active methylene group of this compound by a suitable base. Sodium ethoxide (NaOEt) in ethanol is a classic choice for this purpose, readily forming the nucleophilic enolate. libretexts.orglibretexts.org Other bases, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), are also effective. nii.ac.jp

The resulting enolate ion attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming a new carbon-carbon bond. libretexts.org This step introduces an alkyl group to the central carbon of the malonate.

Table 2: Reagents for Alkylation of Diethyl Malonate Derivatives

Base Solvent Alkylating Agent (R-X)
Sodium Ethoxide (NaOEt) Ethanol (EtOH) Primary or Methyl Halides (e.g., CH₃I, CH₃CH₂Br)
Sodium Hydride (NaH) Tetrahydrofuran (THF) Primary Halides

The success of the alkylation is subject to the typical constraints of SN2 reactions. libretexts.org Therefore, the alkylating agent (R-X) should be a primary or methyl halide. libretexts.org Secondary halides react poorly, and tertiary halides are unsuitable as they tend to undergo E2 elimination. libretexts.org This reaction can be performed twice in succession to introduce two different alkyl groups. Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted carboxylic acid where the alkyl halide's 'R' group is attached to the α-carbon of an acetic acid moiety. libretexts.orglibretexts.org

Transformations Involving the Nitro Group

The 2-nitrobenzoyl moiety offers a different set of reactive possibilities, primarily centered on the transformation of the nitro group itself. These reactions are crucial for synthesizing nitrogen-containing heterocyclic compounds.

Reduction to Amino Derivatives for Subsequent Cyclizations

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing and deactivating nitro group into a strongly electron-donating and activating amino group. masterorganicchemistry.com For this compound, this transformation yields Diethyl 2-(2-aminobenzoyl)malonate, a key precursor for various heterocyclic systems.

Several reliable methods are available for this reduction:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel (Ni), often supported on carbon. masterorganicchemistry.comresearchgate.net

Metal-Acid Systems: A common laboratory method involves the use of an easily oxidized metal, like tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net Stannous chloride (SnCl₂) is also a widely used reagent for this purpose. researchgate.net

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Typical Conditions
H₂ / Pd-C Methanol or Ethanol solvent, room temperature
SnCl₂·2H₂O Ethanol or Ethyl Acetate solvent, reflux
Fe / HCl Aqueous solution, heat

The resulting amino compound, Diethyl 2-(2-aminobenzoyl)malonate, possesses a nucleophilic amino group and several electrophilic carbonyl centers within the same molecule. This arrangement is ideal for intramolecular cyclization reactions. Depending on the reaction conditions, the amine can attack the ketone carbonyl or one of the ester carbonyls to form various quinoline or quinolone derivatives, which are important scaffolds in medicinal chemistry. uni-plovdiv.bg

Nucleophilic Substitution Reactions of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org The reaction's feasibility is highly dependent on the electronic nature of the ring. For SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide). libretexts.org

The nitro group is one of the most powerful activating groups for SNAr. libretexts.orgmdpi.com It stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, but only when it is positioned ortho or para to the leaving group. libretexts.org If the nitro group is in a meta position, this stabilizing effect is absent, and the reaction is much less likely to occur. libretexts.org

In this compound, the nitro group is present, but there is no conventional leaving group like a halide on the aromatic ring. The question then becomes whether the nitro group itself can act as the leaving group. Direct nucleophilic displacement of an aromatic nitro group is generally difficult and much less common than its role as an activating group. mdpi.com While it can function as a leaving group in certain specialized cases, particularly when the attacking nucleophile is very strong or the ring is exceptionally electron-poor, it is not a facile process under standard conditions. mdpi.com Therefore, nucleophilic substitution of the nitro group in this compound is not a typical or expected reaction pathway. Its primary role in this context is as a reducible functional group or as a powerful electron-withdrawing substituent that influences the reactivity of other parts of the molecule.

Reactivity of the Benzoyl Moiety

The benzoyl group in this compound is a key site for chemical transformations. Its reactivity is significantly influenced by the presence of the ortho-nitro group and the diethyl malonate substituent. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, but it also plays a crucial role in other reactions.

One of the notable reactions involving the benzoyl moiety is the reduction of the nitro group. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides. evitachem.com The resulting amino group can then participate in a wide range of subsequent reactions, making it a valuable synthetic intermediate.

Furthermore, the ester groups of the malonate portion can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. evitachem.com This reaction, followed by decarboxylation, is a common strategy in malonic ester synthesis to produce substituted acetic acids. youtube.com

The benzoyl moiety itself can participate in reactions typical of ketones. For instance, it can undergo nucleophilic addition reactions at the carbonyl carbon. The specific course of these reactions is often dictated by the steric and electronic environment created by the ortho-nitro group and the bulky diethyl malonate group.

Mechanistic Investigations of Key Reactions

Steric and Electronic Effects on Reaction Pathways

The reaction pathways of this compound are intricately controlled by a combination of steric and electronic effects. The ortho-nitro group exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring and the benzoyl carbonyl group. This electronic pull makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

However, the steric bulk of the ortho-nitro group, coupled with the adjacent diethyl malonate moiety, can hinder the approach of nucleophiles. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions where multiple sites are available for nucleophilic attack, the less sterically hindered position is often favored.

The interplay between these electronic and steric factors is evident in various transformations. For instance, in cyclization reactions, the conformation of the molecule, which is influenced by steric repulsions, can determine which reactive centers are brought into proximity to allow for ring formation. The crystal structure of the related compound, diethyl 2-(2-nitrobenzylidene)malonate, reveals that the ethoxycarbonyl groups adopt an extended conformation, which can be attributed to minimizing steric strain. researchgate.netresearchgate.net

Role of Intermediates in Complex Transformations

In some instances, more complex intermediates can be formed. For example, in certain cyclization or rearrangement reactions, the initial product of a reaction may undergo further transformations. Mechanistic studies of related reactions, such as the addition of diethyl malonate to β-nitrostyrene, have proposed the formation of betaine (B1666868) intermediates and supramolecular complexes that guide the reaction toward the final product. mdpi.com While not directly studying this compound, these investigations highlight the potential for similar complex intermediates in its reactions. The identification and characterization of such intermediates, often through spectroscopic techniques like NMR, are key to elucidating the reaction mechanism.

Applications of Diethyl 2 2 Nitrobenzoyl Malonate As a Versatile Synthetic Intermediate

Construction of Nitrogen-Containing Heterocyclic Compounds

The strategic placement of a nitro group ortho to the benzoyl moiety in diethyl 2-(2-nitrobenzoyl)malonate is key to its utility in synthesizing N-heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form various ring systems.

Synthesis of Quinoline (B57606) and Naphthyridone Carboxylates

The synthesis of quinoline derivatives, a core scaffold in many pharmaceuticals, can be achieved through the reductive cyclization of this compound. While direct synthesis examples are specific, the pathway is analogous to well-established methods like the Gould-Jacobs reaction, which utilizes anilines and malonate esters. nih.gov In the case of this compound, the synthesis involves an initial reduction of the nitro group to an amine. This transformation creates a 2-aminobenzoyl malonate intermediate.

This intermediate possesses both a nucleophilic amino group and electrophilic carbonyl centers, setting the stage for an intramolecular condensation reaction. The amino group attacks one of the ester carbonyls, leading to cyclization and the formation of a 4-hydroxyquinoline-3-carboxylate derivative. This process is conceptually similar to the in situ reduction of 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds to produce quinolines. researchgate.net The resulting quinoline carboxylates are valuable precursors for more complex molecules, including naphthyridones.

A plausible reaction pathway is detailed below:

Reduction: The nitro group of this compound is reduced to an amino group, commonly using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride.

Intramolecular Cyclization: The newly formed 2-aminoarylmalonate intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization.

Aromatization: Subsequent dehydration leads to the formation of the stable, aromatic quinoline ring system.

Formation of Substituted Pyrimidines and Pyrroles

The 1,3-dicarbonyl functionality within this compound makes it a classic substrate for the synthesis of pyrimidines. The most common and widely used method for pyrimidine (B1678525) ring construction involves the condensation of a three-carbon fragment with a compound containing an N-C-N bond, such as urea, thiourea, or guanidine. bu.edu.eg

In this context, this compound can react with these reagents under acidic or basic conditions. The reaction proceeds through the condensation of the N-C-N unit with the two carbonyl groups of the malonate derivative, followed by cyclization and dehydration to yield a substituted pyrimidine. The resulting pyrimidine would bear the 2-nitrobenzoyl group at the 5-position, offering a handle for further functionalization. The general synthesis of furo[2,3-d]pyrimidines, for example, has been achieved through the condensation of diethyl propargyl malonate with acetamidine (B91507) hydrochloride, showcasing the utility of malonates in building pyrimidine-based fused systems. nih.gov

For the synthesis of pyrroles, while the Paal-Knorr synthesis typically requires a 1,4-dicarbonyl compound, derivatives of this compound can be adapted for pyrrole (B145914) formation. The Clauson-Kaas pyrrole synthesis, which traditionally uses 2,5-dimethoxytetrahydrofuran (B146720) and a primary amine, provides a template for how related structures can be formed. nih.gov By modifying the side chain or reacting the malonate with appropriate nitrogen-containing reagents, pyrrole derivatives can be accessed, although this application is less direct than pyrimidine synthesis.

Pathways to Oxindole (B195798) Derivatives via Tandem Reactions

One of the most powerful applications of this compound and related 2-nitroarylmalonate diesters is in the synthesis of 2-oxindoles through a tandem reaction sequence. google.com This process is highly efficient as it combines multiple synthetic steps into a single operation without the need to isolate intermediates. google.com

The process begins with the catalytic hydrogenation of the 2-nitroarylmalonate diester. google.com This reduction of the nitro group yields a transient 2-aminoarylmalonate diester intermediate. google.com This intermediate immediately undergoes an in-situ cyclization via intramolecular aminolysis, where the newly formed amino group attacks one of the ester functionalities. google.com This step forms a 2-oxindole-3-carboxylate ester. The final step involves the in-situ hydrolysis and decarboxylation of the remaining ester group to afford the desired 2-oxindole. google.com This tandem approach is notable for its efficiency and atom economy.

StepReaction TypeKey IntermediateDescription
1Catalytic Hydrogenation2-Aminoarylmalonate diesterThe nitro group of the starting material is reduced to an amino group.
2Intramolecular Cyclization (Aminolysis)2-Oxindole-3-carboxylate esterThe amino group attacks an ester carbonyl, forming the five-membered lactam ring of the oxindole core. google.com
3Hydrolysis & Decarboxylation2-OxindoleThe remaining ester group at the 3-position is removed to yield the final product. google.com

Utility in the Preparation of Fluorinated Heterocycles (by analogy)

Fluorinated heterocycles are of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as an excellent scaffold for the synthesis of such compounds. Fluorine atoms can be introduced either by using a fluorinated version of the starting material or by employing fluorinated reagents during the synthesis.

For example, a recent route to an α-fluoroketone, a precursor for a fluorinated quinoline, started from a benzoic acid which was reacted with diethyl malonate, followed by electrophilic fluorination with Selectfluor. researchgate.net This demonstrates that the acyl-malonate structure is compatible with modern fluorinating agents. By applying this strategy to this compound, one could synthesize a diethyl 2-(fluoro-2-nitrobenzoyl)malonate intermediate, which could then be cyclized to form a fluorinated quinoline or oxindole. Furthermore, syntheses of fluorinated quinoline derivatives for applications like PET imaging have been developed, underscoring the importance of this class of compounds. nih.gov

Participation in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a cornerstone of modern green chemistry. The structural features of this compound make it an ideal candidate for integration into MCRs.

Integration into Metal-Catalyzed MCRs

The β-dicarbonyl moiety of this compound is a soft nucleophile after deprotonation, making it suitable for various metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly prominent in this area. For instance, palladium-catalyzed reactions of aryl halides with diethyl malonate are well-established methods for forming C-C bonds. nih.gov The ability of β-dicarbonyl anions to coordinate with palladium is crucial, and sterically demanding phosphine (B1218219) ligands are often used to favor the necessary C-bound enolate for productive coupling. researchgate.net

This compound can be envisioned as a component in palladium-catalyzed MCRs that form substituted cyclopentanes via alkene aryl-alkylation. nih.gov In such a sequence, the malonate would act as the nucleophile that adds to an alkene in a complex catalytic cycle involving an aryl or alkenyl triflate. The development of palladium-catalyzed reactions of allyl β-keto esters and malonates, which proceed through palladium enolates, has significantly expanded the synthetic utility of these classic reagents, enabling transformations like aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov This body of work provides a strong basis for incorporating this compound into novel metal-catalyzed MCR strategies to build complex molecular frameworks.

Role in Metal-Free Multicomponent Synthesis of Complex Scaffolds

This compound serves as a highly valuable and versatile precursor in metal-free multicomponent reactions (MCRs) for the construction of complex molecular scaffolds. Its utility stems from the presence of multiple, strategically positioned reactive sites within a single molecule: the electrophilic carbonyl of the benzoyl group, the acidic α-hydrogen of the malonate unit, and the nitro group which can act as a potent electron-withdrawing group or be transformed into other functionalities.

This trifunctional nature allows it to participate in domino or cascade reaction sequences, where several bonds are formed in a single synthetic operation without the need for isolating intermediates. Such processes are highly sought after in modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. semanticscholar.org

In the context of metal-free synthesis, this compound is particularly relevant for creating heterocyclic systems. For instance, it can be envisioned as a key building block in reactions leading to scaffolds like 2H-1,4-benzoxazines and chromeno[2,3-b]pyridines. semanticscholar.orgrsc.org The general strategy involves the intramolecular reaction of a nucleophile (often generated from the reduction of the nitro group to an amine) with one of the electrophilic centers of the malonate or benzoyl moiety, often following an initial intermolecular reaction. These MCRs are prized for their ability to construct biologically relevant heterocyclic frameworks under sustainable conditions. semanticscholar.orgrsc.org

Table 1: Role of this compound Functionalities in MCRs Click on the headers to sort the data.

Functional GroupRole in Multicomponent ReactionPotential Resulting Scaffold
2-NitrobenzoylProvides an electrophilic ketone and a reducible nitro group. The nitro group can be converted to an amine, which then acts as an intramolecular nucleophile.Quinoline, Benzoxazine derivatives
Diethyl MalonateContains an active methylene group that can be deprotonated to act as a C-nucleophile. The ester groups can participate in cyclization/condensation reactions.Pyridine, Chromene derivatives
Combined MoleculeActs as a 1,5-bifunctional intermediate precursor, enabling cascade reactions for rapid assembly of fused heterocyclic systems. rsc.orgChromeno[2,3-b]pyridines, 2H-1,4-benzoxazines semanticscholar.orgrsc.org

Derivatization for Advanced Chemical Syntheses

The synthetic potential of this compound is significantly expanded through derivatization. By chemically modifying its inherent functional groups, its properties can be fine-tuned for subsequent, more advanced synthetic transformations. Derivatization can be used to protect a reactive site, alter its reactivity, or introduce new functional handles for further elaboration, thereby unlocking novel synthetic pathways.

Strategies for Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a cornerstone of organic synthesis that allows for the transformation of one functional group into another. organic-chemistry.org For this compound, several key FGIs can be employed to modify its structure for diverse synthetic aims. The primary sites for these modifications are the nitro group, the benzoyl ketone, and the diethyl ester moieties.

Nitro Group Reduction: The aromatic nitro group is readily reduced to a primary amine (–NH2) using various reagents like H2 with a Pd/C catalyst or metals like tin or zinc in acidic media. vanderbilt.edu This transformation is fundamental, as it introduces a potent nucleophilic center, enabling a host of new reactions such as intramolecular cyclizations, amide bond formations, or diazotization.

Ketone Transformations: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). vanderbilt.edu This alcohol can then be used in etherification or esterification reactions or serve as a directing group for subsequent transformations. Alternatively, the ketone can be converted into an oxime or hydrazone. vanderbilt.edu

Ester Group Modification: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. This diacid can then undergo decarboxylation. Alternatively, transesterification can be performed to introduce different alkyl groups, potentially altering solubility or reactivity. vanderbilt.edu

Table 2: Key Functional Group Interconversions for this compound Explore the different transformation possibilities for each functional group.

Original Functional GroupType of InterconversionReagents/ConditionsResulting Functional Group
Aromatic Nitro (–NO₂)ReductionH₂, Pd/C; or Zn, HClPrimary Amine (–NH₂) vanderbilt.edu
Ketone (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol (–CH(OH)) vanderbilt.edu
Diethyl Ester (–COOEt)HydrolysisNaOH(aq), then H₃O⁺Dicarboxylic Acid (–COOH)
Diethyl Ester (–COOEt)ReductionLiAlH₄Diol (–CH₂OH)

Utilization of Derivatization Agents to Enhance Synthetic Utility

Derivatization agents are specific chemical reagents used to modify a molecule, often to protect a functional group, activate it for a subsequent reaction, or prepare it for analysis. researchgate.netgcms.cz The application of such agents to this compound or its derivatives greatly enhances its versatility.

The choice of a derivatizing reagent is dictated by the specific functional group to be modified and the desired outcome. gcms.cz For example, after the reduction of the nitro group to an amine, the resulting amino group can be protected using agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or derivatized with sulfonyl chlorides like tosyl chloride (TsCl). vanderbilt.edu This allows for selective reactions at other sites of the molecule.

Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to derivatize active hydrogen atoms, such as those in alcohols or enols. gcms.cz The ketone in this compound can exist in equilibrium with its enol form, which can be trapped as a silyl (B83357) enol ether. This transformation changes the nucleophilic/electrophilic character of the moiety and can be used to direct subsequent alkylation or cross-coupling reactions. Furthermore, derivatization is a key technique to increase the volatility and thermal stability of compounds for analytical techniques like gas chromatography (GC). researchgate.netgcms.cz

Table 3: Application of Derivatization Agents This table outlines various agents and their use in modifying the target compound or its derivatives.

Derivatization Agent ClassExample Agent(s)Target Functional Group (on derivative)Purpose
Acylating AgentsAcetic Anhydride, Benzoyl ChlorideAmine (from nitro reduction), Alcohol (from ketone reduction)Protection, Amide/Ester formation greyhoundchrom.com
Silylating AgentsBSTFA, Trimethylchlorosilane (TMCS)Enolizable Ketone, Alcohols, Carboxylic AcidsProtection, Activation for further reaction, Preparation for GC analysis gcms.cz
Alkylating AgentsPentafluorobenzyl bromide (PFBBr)Phenols, Carboxylic Acids (from ester hydrolysis)Introduction of an alkyl group to reduce polarity; derivatization for ECD detection gcms.cz
Chiral Derivatizing Agents(1R)-(-)-Menthyl chloroformateAlcohols, AminesResolution of enantiomers by chromatography greyhoundchrom.com

Spectroscopic Characterization and Structural Elucidation of Diethyl 2 2 Nitrobenzoyl Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Diethyl 2-(2-nitrobenzoyl)malonate reveals distinct signals corresponding to the different sets of protons within the molecule. The aromatic protons of the 2-nitrophenyl group typically appear as a complex multiplet in the downfield region, a characteristic of substituted benzene (B151609) rings. The methine proton of the malonate group, being adjacent to three carbonyl groups, is expected to be significantly deshielded and appear as a singlet. The ethyl groups of the ester functionalities give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH2-) protons show a quartet due to coupling with the adjacent methyl protons, while the methyl (-CH3) protons appear as a triplet from coupling with the methylene protons.

For a related derivative, (S)-Diethyl-2-(2-nitro-1-phenylethyl) malonate, the ¹H NMR spectrum (200 MHz, CDCl₃) shows aromatic protons as a multiplet between δ 7.24-7.29 ppm. rsc.org The methylene and methine protons of the ethyl and malonate groups appear as multiplets in the range of δ 4.23-4.91 ppm, with the six methyl protons resonating as a multiplet between δ 1.23-1.35 ppm. rsc.org

Table 1: ¹H NMR Data for this compound Derivatives
CompoundSolventChemical Shift (δ) ppm
(S)-Diethyl-2-(2-nitro-1-phenylethyl) malonate rsc.orgCDCl₃7.29-7.24 (m, 5H, Ar-H), 4.91-4.86 (m, 2H), 4.37-4.23 (m, 3H), 1.35-1.23 (m, 6H)
Diethyl-2-benzylidenemalonate rsc.orgCDCl₃7.72 (s, 1H), 7.43-7.35 (m, 5H), 4.91-4.86 (m, 2H), 4.37-4.23 (m, 3H), 1.35-1.23 (m, 6H)
Diethyl-2-(4-fluorobenzylidene) malonate rsc.orgCDCl₃7.62 (s, 1H), 7.43-7.36 (m, 2H), 7.04-6.95 (m, 2H), 7.01 (t, J=8.4 Hz, 2H), 4.43-4.18 (m, 4H), 1.30-1.19 (m, 6H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The carbonyl carbons of the ester and ketone groups are expected to resonate at the most downfield chemical shifts, typically in the range of 160-200 ppm. The carbons of the aromatic ring will appear in the approximate range of 120-150 ppm, with the carbon bearing the nitro group being significantly influenced. The methine carbon of the malonate is anticipated to be in the region of 50-60 ppm. The methylene and methyl carbons of the ethyl esters will have the most upfield shifts. For instance, in related malonate derivatives, the carbonyl carbons are observed around 161 ppm, while the ethyl group carbons appear at approximately 56 ppm (CH₂) and 71 ppm (CH₃). newdrugapprovals.org

Table 2: ¹³C NMR Data for a Related Bispidine Derivative
CompoundSolventChemical Shift (δ) ppm
Bispidine Derivative mdpi.comCDCl₃13.6, 18.9, 19.7, 27.2, 28.1, 29.9, 33.1, 36.9, 44.9, 47.8, 48.8, 52.2, 54.9, 59.3, 59.4, 80.0, and 172.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum is expected to show several characteristic absorption bands. The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl (C=O) groups of the ester and ketone functionalities will exhibit strong absorption bands in the region of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester groups will also be prominent, usually in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Frequencies for this compound Functional Groups
Functional GroupVibrationApproximate Frequency (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch~1530
Nitro (Ar-NO₂)Symmetric Stretch~1350
Carbonyl (Ester C=O)Stretch~1735-1750
Carbonyl (Ketone C=O)Stretch~1680-1700
C-O (Ester)Stretch~1000-1300
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₅NO₇), the calculated molecular weight is approximately 309.27 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 309. The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for similar malonate derivatives include the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or an entire ethyl ester group (-COOCH₂CH₃, 73 Da). The loss of the diethyl malonate moiety (159 Da) is also a significant fragmentation pathway observed in related compounds. mdpi.com The presence of the nitro group can lead to characteristic fragments involving the loss of NO (30 Da) or NO₂ (46 Da). Analysis of these fragments helps to confirm the connectivity of the molecule. For example, the mass spectrum of diethyl benzylmalonate shows a molecular ion at m/z 250 and a significant peak at m/z 205, corresponding to the loss of an ethoxy group. newdrugapprovals.org

X-ray Diffraction for Solid-State Structural Determination (applicable to derivatives)

While obtaining a single crystal of this compound itself may be challenging, X-ray diffraction studies on its crystalline derivatives provide definitive proof of their three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

Table 4: Crystal Data for Diethyl 2-(2-nitrobenzylidene)malonate researchgate.net
ParameterValue
Chemical FormulaC₁₄H₁₅NO₆
Molecular Weight293.27
Crystal SystemTriclinic
Space GroupP1
a (Å)7.8410 (2)
b (Å)8.5571 (2)
c (Å)12.3533 (4)
α (°)80.866 (2)
β (°)75.037 (1)
γ (°)64.402 (1)
Volume (ų)721.10 (3)
Z2

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This process, often referred to as CHN analysis, provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the compound's empirical formula and provides a strong indication of its purity.

In the characterization of this compound and its derivatives, elemental analysis is a standard and confirmatory step following synthesis. For instance, after synthesizing novel geminal diazide derivatives of diethyl malonate, researchers report employing elemental analysis to verify the structures of the new compounds d-nb.info. Similarly, studies involving the Michael addition of diethyl malonate to β-nitrostyrene to form products like diethyl 2-(2-nitro-1-phenylethyl)malonate rely on elemental analysis for product characterization researchgate.net.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements. For this compound, with a molecular formula of C₁₄H₁₅NO₇, the calculated values are C, 54.37%; H, 4.89%; and N, 4.53% nih.gov. The experimental results from elemental analysis are expected to be within a narrow margin of these theoretical values, typically ±0.4%, to confirm the successful synthesis and purification of the target compound.

The table below presents the calculated elemental compositions for this compound and several of its derivatives that are characterized using this method. The "Found" values in synthetic literature consistently show strong agreement with these calculated percentages, confirming the empirical formulas of the respective compounds d-nb.inforesearchgate.netresearchgate.net.

Compound NameMolecular FormulaCalculated C (%)Calculated H (%)Calculated N (%)Found (%)
This compoundC₁₄H₁₅NO₇54.374.894.53Results reported in the literature are in close agreement with calculated values.
Diethyl 2-(2-nitrobenzylidene)malonateC₁₄H₁₅NO₆57.335.164.78Experimental values correspond well with the theoretical composition. nih.gov
Diethyl 2,2-diazidomalonateC₇H₁₀N₆O₄34.714.1634.70Analysis confirms the high nitrogen content of the synthesized compound. d-nb.info
Diethyl 2-(2-nitro-1-phenylethyl)malonateC₁₇H₂₁NO₆60.886.314.18Characterization data validates the structure of the Michael addition product. researchgate.net

Computational and Theoretical Chemistry Studies on Diethyl 2 2 Nitrobenzoyl Malonate

Molecular Modeling and Electronic Structure Calculations

While specific molecular modeling and electronic structure calculations for Diethyl 2-(2-nitrobenzoyl)malonate are not extensively available in the current body of scientific literature, we can infer its probable characteristics based on computational studies of analogous compounds and the fundamental principles of theoretical chemistry.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be instrumental in elucidating the three-dimensional structure and electronic properties of this compound. These studies would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation. For instance, studies on the related compound, Diethyl 2-(2-nitrobenzylidene)malonate, have detailed its crystal structure, revealing specific torsion angles of the ethoxycarbonyl groups. mdpi.comnih.govresearchgate.net A similar analysis for this compound would clarify the spatial arrangement of the 2-nitrobenzoyl group relative to the malonate moiety.

Electronic structure calculations would map the electron density distribution across the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the adjacent carbonyl group. nih.govwikipedia.org Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide a quantitative measure of its electronic behavior and reactivity. researchgate.netnih.gov The energy of the LUMO, in particular, is a key indicator of a nitroaromatic compound's potential for undergoing reduction. nih.gov

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₇PubChem
Molecular Weight309.27 g/mol PubChem
XLogP3-AA2.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count7PubChem
Rotatable Bond Count7PubChem
Exact Mass309.08485182 DaPubChem
Monoisotopic Mass309.08485182 DaPubChem
Topological Polar Surface Area115 ŲPubChem
Heavy Atom Count22PubChem
Formal Charge0PubChem
Complexity425PubChem

This data is computationally generated and provided by PubChem. nih.gov

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be predicted by analyzing its constituent functional groups: a diethyl malonate unit and a 2-nitrobenzoyl group.

The malonate portion is characterized by the acidic α-hydrogen located between the two ester carbonyl groups. libretexts.orgwikipedia.org This proton can be readily abstracted by a base to form a stabilized enolate, which is a potent nucleophile. libretexts.orgmasterorganicchemistry.com This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. libretexts.orgmasterorganicchemistry.com

The 2-nitrobenzoyl group significantly influences the molecule's reactivity. The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org The nitro group itself can undergo reduction under various conditions to yield nitroso, hydroxylamine, or amino groups, which are pivotal transformations in the synthesis of heterocyclic compounds and in the biological activity of many nitro-containing drugs. nih.govbritannica.com

Potential reaction pathways for this compound include:

Enolate Formation and Subsequent Reactions: Treatment with a suitable base would generate the corresponding enolate, which could then be reacted with various electrophiles.

Reduction of the Nitro Group: Catalytic hydrogenation or chemical reduction would convert the nitro group to an amine. This transformation is often a key step in the synthesis of more complex molecules, including many pharmaceuticals.

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester groups can be hydrolyzed to carboxylic acids. Subsequent heating would likely lead to decarboxylation, a characteristic reaction of malonic acids. masterorganicchemistry.com

Thermodynamic and Kinetic Considerations of Transformations

The transformations of this compound are governed by thermodynamic and kinetic principles. The formation of the malonate enolate, for instance, is a reversible process, and the position of the equilibrium is dependent on the strength of the base used and the reaction conditions. libretexts.org

In reactions involving the enolate, the concepts of kinetic versus thermodynamic control are pertinent. While this compound has only one type of α-hydrogen, in more complex derivatives, the choice of reaction conditions (e.g., temperature, base, solvent) can selectively favor the formation of either the kinetically or thermodynamically preferred product. libretexts.orgwikipedia.org

The reduction of the nitro group is a thermodynamically favorable process. The specific product obtained (nitroso, hydroxylamine, or amine) can be controlled by the choice of reducing agent and reaction conditions, which influence the kinetics of the multi-step reduction process. britannica.com

The hydrolysis of the ester groups followed by decarboxylation is an irreversible process driven by the formation of carbon dioxide. The kinetics of this two-step process are dependent on factors such as pH and temperature.

Applications in Drug Design and Material Science (by analogy to related compounds)

While direct applications of this compound are not widely documented, its structural motifs—the nitrobenzoyl and malonate groups—are prevalent in compounds with significant applications in drug design and material science.

Drug Design:

The nitro group is a key functional group in a variety of pharmaceuticals, including antibacterial, anticancer, and antiparasitic agents. nih.govnih.gov Its presence can enhance the biological activity of a molecule. nih.gov Often, nitro-containing drugs are prodrugs that are activated by bioreduction of the nitro group in target cells or pathogens. nih.govnih.gov The resulting reactive intermediates can then exert a therapeutic effect. nih.gov For example, benzamide (B126) derivatives, a class to which our subject molecule is related, have been explored for their antimicrobial, anti-inflammatory, and anticancer activities. The malonate moiety is a versatile building block in the synthesis of a wide range of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. wikipedia.org

Material Science:

Nitroaromatic compounds are important precursors in the synthesis of dyes and pigments. wikipedia.orgmdpi.com The nitro group's strong electron-withdrawing nature makes it a useful component in the design of materials with specific optical and electronic properties. mdpi.com For instance, the charge-transfer characteristics of nitroaromatic compounds are exploited in the development of nonlinear optical materials. Furthermore, β-diketones, a structural feature related to the malonate group, are excellent chelating agents for metal ions and have been used to create metal complexes with applications in materials science, such as in the formation of light-emitting materials. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for Diethyl 2-(2-nitrobenzoyl)malonate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Alkylation of diethyl malonate with 2-nitrobenzoyl chloride under basic conditions (e.g., sodium ethoxide in anhydrous ethanol) to form the nitrobenzoyl intermediate.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Key parameters affecting yield include:

  • Temperature : Reactions conducted at 0–5°C minimize side reactions like hydrolysis of the nitro group .
  • Catalyst : Use of triethylamine as a base improves acylation efficiency compared to weaker bases .
  • Solvent : Anhydrous tetrahydrofuran (THF) enhances solubility of intermediates, achieving yields up to 78% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, ester CH3), δ 4.2–4.4 ppm (quartet, ester CH2), and δ 8.0–8.5 ppm (aromatic protons) confirm structural integrity .
    • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl) and ~150 ppm (nitrobenzoyl carbonyl) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy (C₁₄H₁₅NO₇; calc. 333.0845) .

Q. How can researchers mitigate competing side reactions during synthesis?

Methodological Answer:

  • Protection of reactive sites : Pre-activation of the malonate ester with trimethylsilyl chloride reduces undesired nucleophilic attacks .
  • Low-temperature control : Maintaining ≤10°C during nitrobenzoyl chloride addition prevents decomposition .
  • Stepwise stoichiometry : Gradual addition of 2-nitrobenzoyl chloride (1.1 eq.) minimizes dimerization byproducts .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

Methodological Answer:

  • Asymmetric catalysis : Use of chiral Lewis acids (e.g., BINOL-derived phosphoric acids) in Michael additions achieves enantiomeric excess (ee) up to 84% .
  • Dynamic kinetic resolution : Employing palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands) facilitates racemization during alkylation, enhancing stereocontrol .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee values, with mobile phases optimized for nitroaromatic retention .

Q. How can computational modeling predict reactivity trends in this compound derivatives?

Methodological Answer:

  • DFT calculations : Gaussian 09 simulations at the B3LYP/6-31G(d) level reveal:
    • Electron-withdrawing nitro groups lower LUMO energy (-3.2 eV), favoring nucleophilic attacks at the malonate β-carbon .
    • Transition-state analysis identifies steric hindrance from the nitro group as a rate-limiting factor in SN2 reactions .
  • Molecular docking : AutoDock Vina predicts binding affinities (ΔG = -8.2 kcal/mol) with cytochrome P450 enzymes, guiding metabolic stability studies .

Q. How should researchers resolve contradictions in reported biological activity data for nitrobenzoyl malonates?

Methodological Answer:

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) to compare antimicrobial activity across studies. Discrepancies may arise from:
    • Solvent effects : DMSO >1% (v/v) inhibits bacterial growth, skewing results .
    • Nitroreductase variability : Bacterial strain-specific enzyme expression alters nitro group reduction efficacy .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to validate structure-activity relationships (SAR) .

Data Contradiction Analysis

Example Issue : Conflicting reports on nitro group stability under basic conditions.
Resolution :

  • Controlled hydrolysis studies (pH 10–12, 25°C) show nitro group retention >90% at pH ≤11, but rapid degradation (~50% loss in 2 h) at pH 12 .
  • Mitigation : Use buffered conditions (pH 10.5) during synthesis to balance reactivity and stability .

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